4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine
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Overview
Description
4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an imidazole moiety, further substituted with chlorophenyl and phenoxyphenyl groups. Such compounds are of significant interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, acids, bases, and solvents like ethanol, methanol, and dichloromethane. The conditions vary widely but typically involve controlled temperatures, pressures, and pH levels to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted imidazole or pyridine derivatives .
Scientific Research Applications
4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
- 4-[4-(4-fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide .
Uniqueness
What sets 4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
208187-99-9 |
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Molecular Formula |
C26H18ClN3O |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C26H18ClN3O/c27-21-11-9-19(10-12-21)26-29-24(18-13-15-28-16-14-18)25(30-26)20-5-4-8-23(17-20)31-22-6-2-1-3-7-22/h1-17H,(H,29,30) |
InChI Key |
KWBJZWKTXONOQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(NC(=N3)C4=CC=C(C=C4)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
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